![molecular formula C14H23BO3 B056111 4-Octyloxyphenylboronic acid CAS No. 121554-09-4](/img/structure/B56111.png)
4-Octyloxyphenylboronic acid
Overview
Description
4-Octyloxyphenylboronic acid is a type of boronic acid, which belongs to a class of synthetic organic compounds . It has a molecular formula of C14H23BO3 and a molecular weight of 250.146 g/mol .
Synthesis Analysis
Boronic acids, including 4-Octyloxyphenylboronic acid, can be synthesized using both chemical and biological methods . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .
Molecular Structure Analysis
The InChI representation of 4-Octyloxyphenylboronic acid is InChI=1S/C14H23BO3/c1-2-3-4-5-6-7-12-18-14-10-8-13 (9-11-14)15 (16)17/h8-11,16-17H,2-7,12H2,1H3
. This representation provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model.
Chemical Reactions Analysis
Boronic acids, including 4-Octyloxyphenylboronic acid, react rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives . They also undergo Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .
Physical And Chemical Properties Analysis
4-Octyloxyphenylboronic acid has a molecular weight of 250.14 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 9 rotatable bonds . The exact mass and monoisotopic mass of the compound are 250.1740248 g/mol . The topological polar surface area of the compound is 49.7 Ų .
Scientific Research Applications
Sensing Applications
Boronic acids, including 4-Octyloxyphenylboronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be used for the identification and tracking of specific biological molecules.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in biochemistry and molecular biology.
Separation Technologies
Boronic acids are also used in separation technologies . Their unique properties allow them to bind to certain molecules, making them useful in the separation of complex mixtures.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their ability to form reversible covalent bonds with biological molecules makes them potential candidates for drug development.
6. Fluorescent Tools for Tethering of the Glycan Domain of Antibodies A series of modular and functional PBA-BODIPY dyes have been synthesized, merging the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety . These dyes can be used as functional and modular fluorescent tools for the tethering of the glycan domain of antibodies .
Electrophoresis of Glycated Molecules
Boronic acids have also been used for electrophoresis of glycated molecules . This can help in the detection and quantification of glycated molecules, which is important in the study of diseases like diabetes.
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes, where controlled and sustained release of insulin is desirable.
Safety And Hazards
4-Octyloxyphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(4-octoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11,16-17H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABZSVITXOJJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398346 | |
Record name | 4-Octyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octyloxyphenylboronic acid | |
CAS RN |
121554-09-4 | |
Record name | 4-Octyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-n-Octyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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